9-isopropyl-9H-purine

CDK Inhibitor Oncology Cell Cycle

9-Isopropyl-9H-purine (CAS 18203-85-5) is a small-molecule purine derivative characterized by an isopropyl group at the N9 position of the purine ring. With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, it serves as a core scaffold in medicinal chemistry, most notably as the key structural component in the development of 2,6,9-trisubstituted purine analogs like Olomoucine II, Roscovitine, and Myoseverin.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 18203-85-5
Cat. No. B100010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-isopropyl-9H-purine
CAS18203-85-5
Synonyms9H-Purine,9-(1-methylethyl)-(9CI)
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=CN=CN=C21
InChIInChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3
InChIKeyYMGNDFRKGAGTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Isopropyl-9H-purine (CAS 18203-85-5): A Foundational N9-Alkylated Purine Scaffold for Kinase Inhibitor and Nucleoside Analog Research


9-Isopropyl-9H-purine (CAS 18203-85-5) is a small-molecule purine derivative characterized by an isopropyl group at the N9 position of the purine ring . With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, it serves as a core scaffold in medicinal chemistry, most notably as the key structural component in the development of 2,6,9-trisubstituted purine analogs like Olomoucine II, Roscovitine, and Myoseverin [1]. These analogs are extensively studied as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other therapeutic targets for applications in oncology and virology [2][3].

Why Substituting 9-Isopropyl-9H-purine for Another N9-Alkylpurine Can Lead to Significant Differences in Biological Activity


Simple substitution of 9-isopropyl-9H-purine with other N9-alkylpurines, such as 9-methyl- or 9-ethylpurine, is not straightforward due to the critical role of the N9 substituent in modulating both physicochemical properties and biological interactions. The size and lipophilicity of the isopropyl group directly influence the compound's ability to engage hydrophobic pockets within target proteins, such as the ATP-binding site of kinases [1]. Studies on related 9-alkylpurines have demonstrated that even minor modifications to the N9 substituent can profoundly alter enzyme inhibition profiles, cellular permeability, and overall biological activity, underscoring the need for rigorous validation when selecting a specific derivative for a given research or industrial application [2].

Quantitative Evidence for the Selection of 9-Isopropyl-9H-purine in Research and Development


Potent CDK1/Cyclin B Inhibition by a 9-Isopropylpurine Derivative (Olomoucine II) Outperforms Clinical Candidate Roscovitine

A trisubstituted derivative of 9-isopropylpurine, known as Olomoucine II, demonstrates significantly higher potency than the well-known CDK inhibitor Roscovitine [1].

CDK Inhibitor Oncology Cell Cycle

Cellular Cytotoxicity of a 9-Isopropylpurine Analog (Olomoucine II) Exceeds that of Purvalanol A

In cellular assays, a 9-isopropylpurine derivative (Olomoucine II) demonstrates superior cytotoxic activity against the CEM leukemia cell line compared to Purvalanol A [1].

Cytotoxicity Leukemia Drug Discovery

N9-Substituent Size Directly Correlates with Enhanced Cytotoxicity in 9-Alkylpurines

A structure-activity relationship (SAR) study on 9-alkylpurines found that the presence of a larger alkyl group at the N9 position generally leads to improved cytotoxic activity [1].

SAR Cytotoxicity Medicinal Chemistry

High-Impact Application Scenarios for 9-Isopropyl-9H-purine in Scientific Research and Industrial Development


Development of Next-Generation Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology

As a core scaffold, 9-isopropyl-9H-purine is the foundation for synthesizing potent CDK inhibitors. Evidence shows that a specific 2,6,9-trisubstituted derivative, Olomoucine II, is 10 times more potent than the clinical candidate Roscovitine against CDK1/cyclin B [1] and demonstrates superior cytotoxicity to Purvalanol A in leukemia cell models [1]. This makes it an ideal starting point for medicinal chemists aiming to optimize ATP-competitive kinase inhibitors for cancer therapy.

Structure-Activity Relationship (SAR) Studies for N9-Alkylpurine Libraries

The compound is a valuable tool for SAR investigations. Research indicates that the size of the N9-alkyl substituent is a key determinant of cytotoxicity, with larger groups generally improving activity [2]. Using 9-isopropyl-9H-purine as a reference compound allows researchers to systematically compare the effects of introducing different functional groups at the 2, 6, and 8 positions, providing a rational basis for optimizing the pharmacological profile of purine-based lead compounds.

Synthesis of Selective Protein Kinase Inhibitors

Beyond CDKs, the 9-isopropylpurine scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including CK1 and Mer tyrosine kinase, as evidenced by co-crystal structures in the Protein Data Bank [3][4]. This proven versatility in targeting the ATP-binding pocket of diverse kinases underscores its utility as a privileged scaffold for creating new chemical probes or drug candidates against novel kinase targets in various disease areas.

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